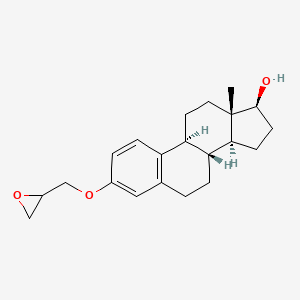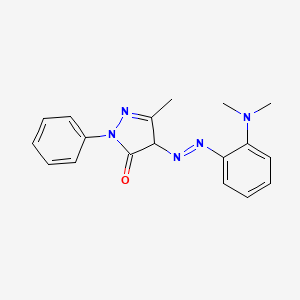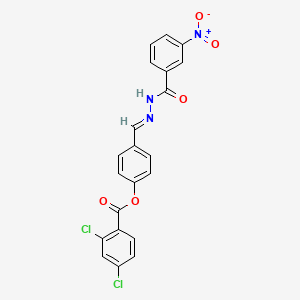
Raltitrexed monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raltitrexed monohydrate is a folate analog and an antimetabolite used primarily in cancer chemotherapy. It is known for its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts the production of thymidine triphosphate, a nucleotide necessary for DNA replication and repair, thereby impeding the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Raltitrexed monohydrate involves multiple steps, starting from the basic structure of quinazoline. The process typically includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.
Substitution Reactions: Various substituents are introduced to the quinazoline core through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the quinazoline derivative with a glutamic acid moiety to form Raltitrexed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Raltitrexed monohydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinazoline ring, affecting the compound’s activity.
Reduction: Reduction reactions can alter the functional groups attached to the quinazoline core.
Substitution: Nucleophilic and electrophilic substitution reactions are common in modifying the quinazoline structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can introduce various functional groups to the quinazoline ring .
Scientific Research Applications
Raltitrexed monohydrate has a wide range of applications in scientific research:
Mechanism of Action
Raltitrexed monohydrate exerts its effects by inhibiting thymidylate synthase, an enzyme essential for the synthesis of thymidine triphosphate. This inhibition leads to a decrease in DNA synthesis, which is critical for cell division and growth. The compound is transported into cells via a reduced folate carrier and undergoes extensive polyglutamation, enhancing its inhibitory power and duration of action .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another folate analog used in cancer chemotherapy. Unlike Raltitrexed, it inhibits dihydrofolate reductase.
Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase.
Uniqueness
Raltitrexed monohydrate is unique in its specific inhibition of thymidylate synthase, making it particularly effective in certain types of cancer. Its extensive polyglutamation within cells also distinguishes it from other folate analogs, providing prolonged inhibitory effects .
Properties
Molecular Formula |
C21H24N4O7S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid;hydrate |
InChI |
InChI=1S/C21H22N4O6S.H2O/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27;/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28);1H2/t15-;/m0./s1 |
InChI Key |
VADKIFZZQGWGDT-RSAXXLAASA-N |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1.O |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044726.png)
![3-(4-fluorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044731.png)
![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044734.png)
![7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12044735.png)
![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044737.png)

![6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane](/img/structure/B12044746.png)
![2-amino-6-benzyl-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12044752.png)


![Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B12044784.png)

![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044791.png)

